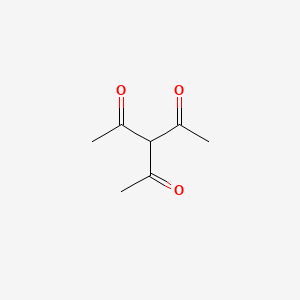







|
REACTION_CXSMILES
|
[C:1]([CH2:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[O:8]1CC[CH2:10][CH2:9]1>>[C:1]([CH:4]([C:9](=[O:8])[CH3:10])[C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2]
|


|
Name
|
thallous salt
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)CC(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Gaseous acetyl fluoride is bubbled into a suspension of 30.0 g
|
|
Type
|
CUSTOM
|
|
Details
|
for a total of 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration through Celite
|
|
Type
|
CONCENTRATION
|
|
Details
|
the solution is concentrated
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue distilled
|
|
Type
|
CUSTOM
|
|
Details
|
to give 13.5 g
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)C(C(C)=O)C(C)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |